2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid
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Overview
Description
2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. The presence of the ethyl group and difluoroacetic acid moiety in this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Incorporation of the Difluoroacetic Acid Moiety: The difluoroacetic acid group can be introduced through nucleophilic substitution reactions using difluoroacetic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the difluoroacetic acid moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .
Scientific Research Applications
2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and form hydrogen bonds with biological molecules, influencing their activity and function . The difluoroacetic acid moiety can also participate in interactions with proteins and other biomolecules, modulating their behavior .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-imidazole: Lacks the difluoroacetic acid moiety, making it less versatile in certain applications.
2-methyl-1H-imidazole: Contains a methyl group instead of an ethyl group, leading to different chemical properties and reactivity.
2-(1H-imidazol-1-yl)acetic acid: Similar structure but without the difluoro groups, affecting its biological activity and interactions.
Uniqueness
2-(1-ethyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid is unique due to the presence of both the ethyl group and the difluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C7H8F2N2O2 |
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Molecular Weight |
190.15 g/mol |
IUPAC Name |
2-(1-ethylimidazol-2-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-2-11-4-3-10-5(11)7(8,9)6(12)13/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
AVMROSFBIJUNEC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(C(=O)O)(F)F |
Origin of Product |
United States |
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